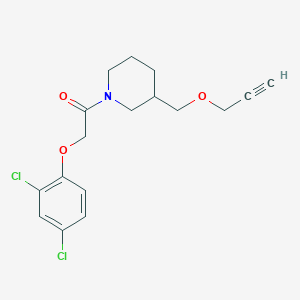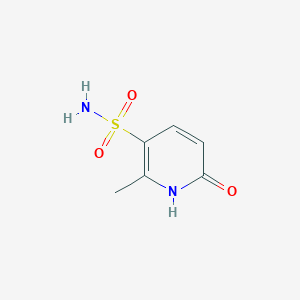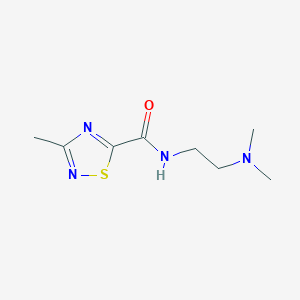
(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide, also known as HMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a hydroxamic acid derivative and has been studied for its ability to inhibit enzymes that are involved in various physiological processes.
Mécanisme D'action
(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide inhibits HDAC activity by binding to the active site of the enzyme. This leads to an increase in the acetylation of histone proteins, which results in changes in gene expression. This compound has also been shown to inhibit the activity of other enzymes, including carbonic anhydrases and metalloproteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. This compound has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide is that it is a selective inhibitor of HDACs, which may reduce the risk of off-target effects. However, this compound has a relatively low potency compared to other HDAC inhibitors, which may limit its utility in some experiments. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic potential. Another area of interest is the investigation of the effects of this compound on other enzymes and pathways, which may lead to the identification of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy in treating diseases.
Méthodes De Synthèse
The synthesis of (E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide involves the reaction of 4-methoxypyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(E)-N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been studied for their potential to treat various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
N-hydroxy-N'-(4-methoxypyridin-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-2-3-8-7(4-6)9-5-10-11/h2-5,11H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZYDQLOUUZVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Cyano-2-(4-phenyl-thiazol-2-yl)-vinylamino]-benzamide](/img/structure/B2959334.png)



![Ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2959345.png)

![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)

![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)